molecular formula C14H19N3O B11735334 3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11735334
M. Wt: 245.32 g/mol
InChI Key: UQODPNDKUGCMIE-UHFFFAOYSA-N
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Description

3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a pyrazole-derived compound featuring a phenol group linked via an aminomethyl bridge to a substituted pyrazole ring. Its molecular structure includes a 1-ethyl-3-methylpyrazole moiety, which confers both lipophilic and hydrogen-bonding properties. This compound is likely synthesized via reductive amination or nucleophilic substitution, common methods for pyrazole derivatives .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-3-17-10-13(11(2)16-17)9-15-8-12-5-4-6-14(18)7-12/h4-7,10,15,18H,3,8-9H2,1-2H3

InChI Key

UQODPNDKUGCMIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Features References
3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol C₁₄H₂₀N₃O* ~246.34 (estimated) Phenol, ethyl-methyl pyrazole N/A Phenolic OH for H-bonding
2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol (1006336-69-1) C₁₃H₁₇N₃O 231.29 Phenol, ethyl-methyl pyrazole 97% Ortho-substituted phenol; higher purity
3-({[(3-Methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol (1856036-73-1) C₁₅H₂₂ClN₃O 295.81 Propyl-methyl pyrazole, phenol N/A Increased lipophilicity due to propyl
2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol C₁₀H₁₇N₃O 195.26 Ethanolamine, ethyl-methyl pyrazole N/A Reduced H-bonding vs. phenol
5-({Ethyl[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1006477-69-5) C₁₆H₂₃N₅O₃ 333.39 Carboxylic acid, ethyl-methyl pyrazole N/A Enhanced solubility via carboxylate

*Estimated based on structural analogs.

Key Comparative Insights

The carboxylic acid derivative (CAS 1006477-69-5) exhibits higher polarity due to the ionizable group, favoring solubility in biological systems .

Synthetic Accessibility: Compounds with simpler substituents (e.g., ethyl-methyl pyrazole) are synthesized in higher purity (97%) compared to bulkier analogs, as noted in and .

Biological Relevance :

  • Pyrazole derivatives with methoxy or fluoro substituents (e.g., , EN300-231867) show enhanced metabolic stability and binding affinity in medicinal chemistry applications .

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